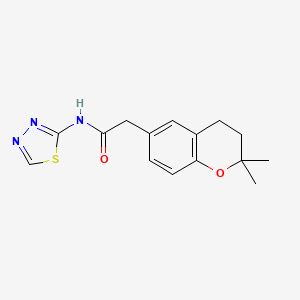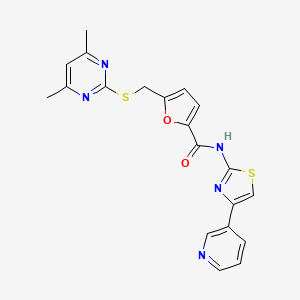![molecular formula C28H25ClN4O3 B12162880 4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B12162880.png)
4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide is a complex organic compound that features a variety of functional groups, including an imidazole ring, a phenoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide typically involves multiple steps:
Formation of the Imidazole Derivative: The imidazole ring can be synthesized by reacting glyoxal and ammonia, followed by further functionalization to introduce the 3-(1H-imidazol-1-yl)propyl group.
Synthesis of the Phenoxyphenyl Prop-1-en-2-one: This intermediate can be prepared by a Claisen-Schmidt condensation reaction between 3-phenoxybenzaldehyde and acetophenone under basic conditions.
Coupling Reaction: The imidazole derivative is then coupled with the phenoxyphenyl prop-1-en-2-one using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Chlorination: The final step involves the chlorination of the benzamide moiety using thionyl chloride or another chlorinating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling and chlorination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the phenoxy group.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The chloro group in the benzamide moiety can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring and phenoxy group.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound can serve as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The imidazole ring may play a crucial role in binding to metal ions or active sites of enzymes, while the phenoxy and benzamide groups may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H25ClN4O3 |
|---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
4-chloro-N-[(Z)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H25ClN4O3/c29-23-12-10-22(11-13-23)27(34)32-26(28(35)31-14-5-16-33-17-15-30-20-33)19-21-6-4-9-25(18-21)36-24-7-2-1-3-8-24/h1-4,6-13,15,17-20H,5,14,16H2,(H,31,35)(H,32,34)/b26-19- |
InChI Key |
KJCMMVGHEGUFMW-XHPQRKPJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(/C(=O)NCCCN3C=CN=C3)\NC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C(=O)NCCCN3C=CN=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12162804.png)
![2-phenyl-N-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}ethanamine](/img/structure/B12162811.png)
![N-{[1,1'-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide](/img/structure/B12162818.png)
![Ethyl 4-methyl-2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12162823.png)

![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12162835.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12162839.png)
![3-(2-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12162842.png)
![4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12162846.png)
![1-{2-[(4-Chlorophenyl)azamethylene]-3-prop-2-enyl(1,3-thiazolin-4-yl)}-4-metho xybenzene](/img/structure/B12162864.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12162866.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide](/img/structure/B12162871.png)

